
N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide, also known as CPI-455, is a novel and potent inhibitor of the histone methyltransferase enzyme EZH2. EZH2 is a key epigenetic regulator that plays a crucial role in cancer development and progression. CPI-455 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in cancer treatment.
Applications De Recherche Scientifique
Indole Synthesis and Derivatives
Indoles, including derivatives like "N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide," play a significant role in medicinal chemistry due to their presence in a variety of pharmacologically active molecules. The indole scaffold is a common feature in natural products and pharmaceuticals that exhibit a wide range of biological activities. For instance, indole synthesis methodologies, such as those reviewed by Taber and Tirunahari (2011), provide a framework for the classification of all indole syntheses and highlight the importance of indole derivatives in drug discovery and development (Taber & Tirunahari, 2011).
Pharmacodynamic and Pharmacokinetic Properties
Studies on indole derivatives, like indobufen and indoramin, reveal the diversity in pharmacodynamic and pharmacokinetic properties these compounds can exhibit. For instance, indobufen, an inhibitor of platelet aggregation, shows effectiveness in preventing reocclusion of coronary and femoro-popliteal artery bypass grafts and demonstrates a well-tolerated profile (Wiseman, Fitton, & Buckley, 1992). Indoramin, another indole derivative used in treating hypertension, highlights the therapeutic potential of indole-based compounds in cardiovascular diseases (Holmes & Sorkin, 1986).
Antioxidant and Anti-inflammatory Effects
The antioxidant and anti-inflammatory effects of indole derivatives, as seen in the context of melatonin and its metabolites, suggest potential applications in reducing oxidative stress and providing protection against neurodegenerative diseases (Reiter et al., 2008). These properties could be relevant for "this compound" in exploring neuroprotective or antioxidative therapies.
Orientations Futures
Indole derivatives, which N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide is a part of, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be future research directions in synthesizing a variety of indole derivatives for screening different pharmacological activities .
Mécanisme D'action
Target of Action
N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide is a chemical compound that is part of the indole derivatives family . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple pathways. The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Given the range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)15(19)17-13-5-6-14-12(9-13)7-8-18(14)16(20)11-3-4-11/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIOJNVJXLHUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

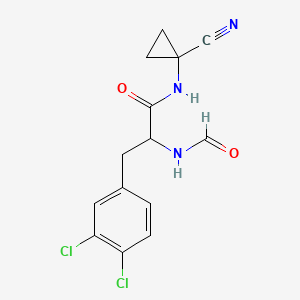
![2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2811033.png)
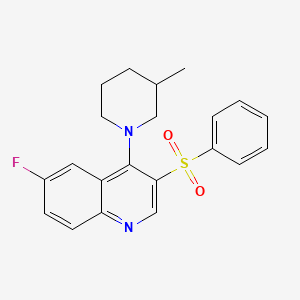
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2811038.png)
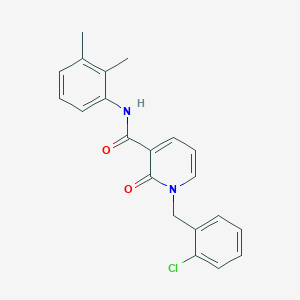
![3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one](/img/structure/B2811042.png)

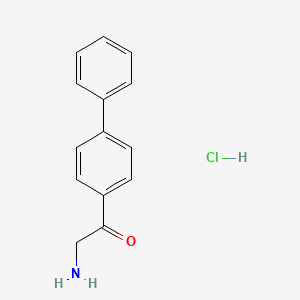
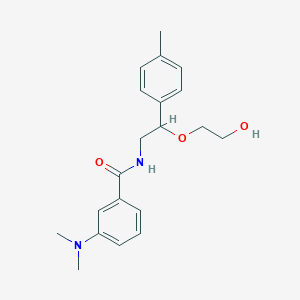
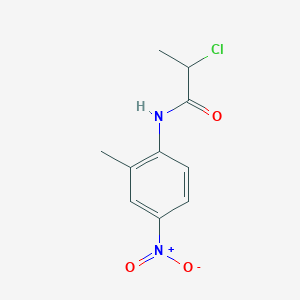
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2811049.png)
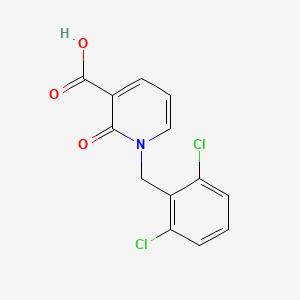
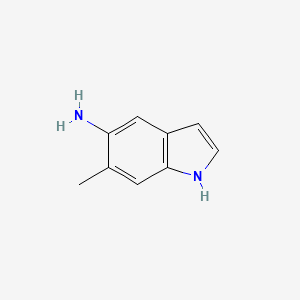
![2-[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2811054.png)